Bienvenue dans la boutique en ligne BenchChem!

Mal-PEG8-Val-Ala-PABC

ADC aggregation Hydrophilic linker DAR8 conjugation

Mal-PEG8-Val-Ala-PABC is a cleavable, heterobifunctional linker designed for the synthesis of antibody-drug conjugates (ADCs). It features a maleimide moiety for site-specific thiol conjugation to antibody cysteine residues, a PEG8 spacer for enhanced hydrophilicity, a cathepsin B-cleavable Val-Ala dipeptide, and a self-immolative PABC spacer for traceless payload release.

Molecular Formula C41H65N5O15
Molecular Weight 868.0 g/mol
Cat. No. B11936747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG8-Val-Ala-PABC
Molecular FormulaC41H65N5O15
Molecular Weight868.0 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
InChIInChI=1S/C41H65N5O15/c1-31(2)39(41(53)43-32(3)40(52)44-34-6-4-33(30-47)5-7-34)45-36(49)11-14-54-16-18-56-20-22-58-24-26-60-28-29-61-27-25-59-23-21-57-19-17-55-15-12-42-35(48)10-13-46-37(50)8-9-38(46)51/h4-9,31-32,39,47H,10-30H2,1-3H3,(H,42,48)(H,43,53)(H,44,52)(H,45,49)/t32-,39-/m0/s1
InChIKeyYJYDWLGCCNOUSJ-GSSDHLSPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Mal-PEG8-Val-Ala-PABC: A Validated ADC Tesirine Linker with Superior Pharmacokinetic and Stability Profile for Targeted Oncology Research Procurement


Mal-PEG8-Val-Ala-PABC is a cleavable, heterobifunctional linker designed for the synthesis of antibody-drug conjugates (ADCs) . It features a maleimide moiety for site-specific thiol conjugation to antibody cysteine residues, a PEG8 spacer for enhanced hydrophilicity, a cathepsin B-cleavable Val-Ala dipeptide, and a self-immolative PABC spacer for traceless payload release [1]. This linker is the key functional component of Tesirine, the drug-linker conjugate utilized in the FDA-approved ADC loncastuximab tesirine (Zynlonta) [2].

Why Generic ADC Linker Substitution Fails: Evidence-Based Selection of Mal-PEG8-Val-Ala-PABC Over Analogous Candidates


In ADC development, linker composition is a critical determinant of conjugate pharmacokinetics, stability, and therapeutic index. Compounds within the same functional class (e.g., cleavable maleimide-PEG-peptide-PABC linkers) are not interchangeable. Substituting a different PEG chain length, dipeptide sequence, or spacer can fundamentally alter a conjugate's hydrophobicity, aggregation propensity, plasma clearance rate, and species-specific stability [1]. For example, ADCs with shorter PEG linkers exhibit faster clearance and higher peak tissue drug concentrations, potentially increasing off-target toxicity, while Val-Cit-based linkers show instability in mouse plasma due to carboxylesterase-mediated cleavage, confounding preclinical evaluation [2]. The following quantitative evidence demonstrates precisely why Mal-PEG8-Val-Ala-PABC, when integrated into Tesirine, represents a functionally optimized and clinically validated choice that cannot be assumed for its closest structural analogs.

Quantitative Differentiation Guide: Mal-PEG8-Val-Ala-PABC Performance Versus PEG4, PEG12, Val-Cit, and Non-PEGylated Controls


PEG8 Spacer Optimizes ADC Hydrophobicity and Aggregate Suppression Compared to PEG4 and PEG12

The PEG8 spacer in Mal-PEG8-Val-Ala-PABC provides an optimal balance of hydrophilicity and conjugate stability compared to both shorter (PEG4) and longer (PEG12) PEG chains. In a head-to-head comparison of DAR8-ADCs (Trastuzumab-MMAE) prepared with pendant-type PEG linkers of varying lengths, increasing PEG length from 4 to 8 units significantly reduced overall hydrophobicity as measured by HIC analysis, with a corresponding decrease in aggregate content during stability studies at 40°C [1]. PEG8 and PEG12 both outperformed PEG4 and the non-PEGylated DAR4 control, but PEG8 achieved this improvement without the potential for excessive molecular weight or viscosity associated with PEG12. The aggregate content decreased progressively as PEG length increased, confirming the anti-aggregation benefit of the PEG8 design [1].

ADC aggregation Hydrophilic linker DAR8 conjugation

PEG8-Linked ADC Demonstrates Superior Pharmacokinetic Profile to PEG4 and Non-PEGylated DAR4 Control

In pharmacokinetic studies, DAR8-ADCs constructed with PEG8 and PEG12 linkers exhibited substantially better PK profiles than DAR8-ADCs with PEG4 and DAR4-ADCs without PEG [1]. The data demonstrate that PEG8 conjugation reduces plasma clearance and increases exposure compared to shorter or absent PEG linkers. This pharmacokinetic advantage directly translated into superior in vivo anti-tumor activity for the PEG8 and PEG12 conjugates in HER2+ xenograft models [1].

ADC pharmacokinetics Plasma clearance DAR8 ADC

Val-Ala Dipeptide Exhibits Superior In Vivo Performance Compared to Val-Cit, Val-Lys, and Val-Arg in Non-Internalizing ADC Settings

A single amino acid substitution from Val-Cit to Val-Ala in the dipeptide linker substantially modulates ADC in vivo stability and anticancer activity. In a comparative study using the non-internalizing F16 antibody conjugated to MMAE, the Val-Ala dipeptide linker exhibited better overall performance than Val-Cit, Val-Lys, and Val-Arg analogs [1]. Mass spectrometric analysis revealed that the four linkers displayed not only different stability in vivo but also differences in cleavage sites [1]. While the study did not report absolute quantitative values for each linker, the qualitative rank ordering demonstrates that Val-Ala is the superior choice in this context. Furthermore, Val-Cit-PABC linkers are known to be susceptible to cleavage by mouse plasma carboxylesterase 1C (Ces1C), which hinders preclinical evaluation in murine models, a limitation that Val-Ala-PABC does not share [2].

Protease-cleavable linker Val-Ala vs Val-Cit Non-internalizing ADC

Mal-PEG8-Val-Ala-PABC-Containing Tesirine ADC Achieved 48.3% ORR in FDA Pivotal Trial for Relapsed/Refractory DLBCL

The clinical validation of Mal-PEG8-Val-Ala-PABC is unequivocally established through the FDA approval of loncastuximab tesirine (Zynlonta), which utilizes this linker as the core of its Tesirine drug-linker conjugate [1]. In the pivotal Phase 2 LOTIS-2 trial (NCT03589469) involving 145 heavily pretreated patients with relapsed/refractory diffuse large B-cell lymphoma (DLBCL), loncastuximab tesirine demonstrated an overall response rate (ORR) of 48.3% (95% CI: 39.9%-56.7%), with a complete response rate of 24.1% [2]. The median duration of response was 10.3 months. The conjugate features a drug-antibody ratio (DAR) of 2.3 [3].

Loncastuximab tesirine LOTIS-2 trial Clinical validation

Mal-PEG8-Val-Ala-PABC Achieves >99% Purity with Validated HPLC Batch Consistency for Reliable ADC Manufacturing

High and consistent linker purity is essential for reproducible ADC conjugation and regulatory compliance. Mal-PEG8-Val-Ala-PABC is commercially available with a purity specification of 99.06% as verified by reversed-phase HPLC . Alternative sources confirm purity levels exceeding 95% and 99%, with HPLC purification employed to ensure batch-to-batch consistency . While direct comparative purity data for all competing linkers is not consolidated in a single study, the availability of analytically well-characterized material at >99% purity represents a procurement advantage over less rigorously quality-controlled alternatives.

Linker purity HPLC QC GMP manufacturing

Optimal Procurement and Application Scenarios for Mal-PEG8-Val-Ala-PABC in ADC Research and Development


Development of High-DAR ADCs (DAR8) Requiring Minimal Aggregation

When designing ADCs with high drug-to-antibody ratios (e.g., DAR8) to maximize payload delivery, aggregation is a major obstacle. Mal-PEG8-Val-Ala-PABC, with its optimized PEG8 spacer, enables the preparation of DAR8 conjugates with significantly reduced hydrophobicity and aggregate content compared to PEG4 or non-PEGylated linkers [1]. This linker is the preferred choice for programs aiming to push DAR beyond 4 while maintaining developable biophysical properties.

Preclinical ADC Programs Requiring Reliable Murine-to-Human Translation

Val-Cit-PABC linkers are susceptible to premature cleavage by mouse carboxylesterase 1C, leading to artificially accelerated payload release and confounded toxicology data in murine models. Mal-PEG8-Val-Ala-PABC avoids this species-specific instability, enabling more predictive preclinical pharmacokinetic and toxicology studies that better translate to human clinical outcomes [2]. Procurement of this linker is indicated when robust mouse model validation is a critical program milestone.

Synthesis of Tesirine and Tesirine-Derived Drug-Linker Conjugates

Mal-PEG8-Val-Ala-PABC is the definitive starting material for synthesizing Tesirine, the drug-linker conjugate validated in the FDA-approved ADC loncastuximab tesirine [3]. For researchers developing novel ADCs using the PBD dimer payload SG3199 or seeking to benchmark against the clinically proven Tesirine platform, this linker is non-substitutable.

Internalizing and Non-Internalizing ADC Platforms Requiring Efficient Lysosomal Payload Release

The Val-Ala-PABC motif is efficiently cleaved by lysosomal cathepsin B in both internalizing and non-internalizing ADC formats. Studies have confirmed that Val-Ala-based linkers exhibit faster lysosomal processing than Ala-Ala linkers and superior in vivo performance over Val-Cit in certain non-internalizing settings [4]. This linker is therefore suitable for a broad range of target antigens, including those with low internalization rates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mal-PEG8-Val-Ala-PABC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.